![molecular formula C25H24O5 B14668100 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate CAS No. 38454-03-4](/img/structure/B14668100.png)
4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its complex structure, which includes a butylphenoxy group and a methoxybenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-butylphenol and 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Hydrolysis: 4-butylphenol and 4-methoxybenzoic acid.
Reduction: 4-[(4-Butylphenoxy)methyl]phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The aromatic rings may also participate in π-π interactions with proteins and other biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-ethoxybenzoate
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-propoxybenzoate
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-butoxybenzoate
Uniqueness
4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to its ethoxy and propoxy analogs .
Properties
CAS No. |
38454-03-4 |
|---|---|
Molecular Formula |
C25H24O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(4-butylphenoxy)carbonylphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H24O5/c1-3-4-5-18-6-12-22(13-7-18)29-25(27)20-10-16-23(17-11-20)30-24(26)19-8-14-21(28-2)15-9-19/h6-17H,3-5H2,1-2H3 |
InChI Key |
JFSORJRUCJHKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


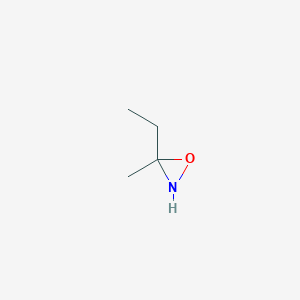

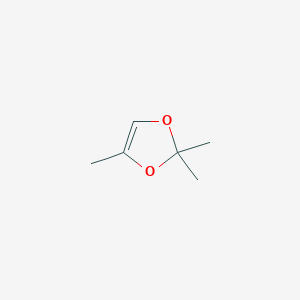
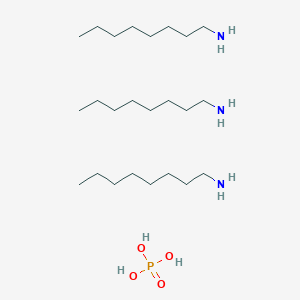
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
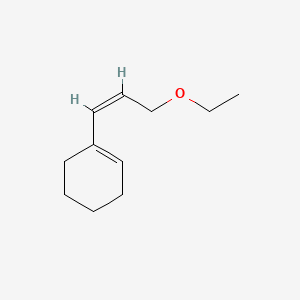
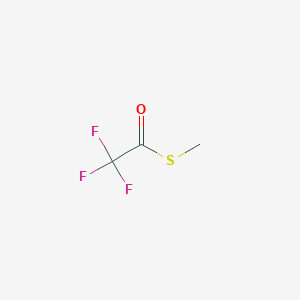
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
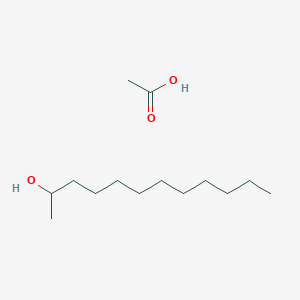

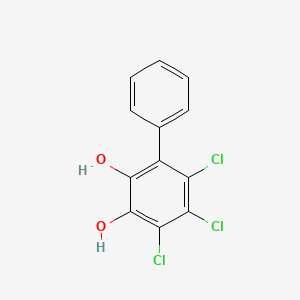
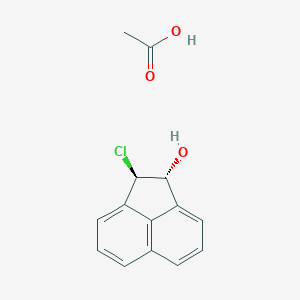
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
